1-(difluoromethyl)-1H-pyrazole-4-carbonitrile

Description

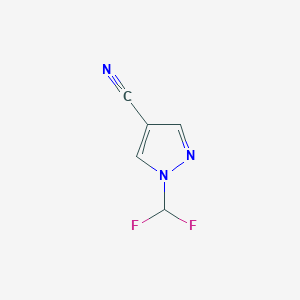

1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 1-position and a cyano group at the 4-position of the pyrazole ring. The compound has been listed as a discontinued product in commercial catalogs (CymitQuimica, 2025) , suggesting its niche application in research or industrial contexts. The difluoromethyl group is known to enhance lipophilicity and metabolic stability in pharmaceuticals, as fluorine substituents often improve bioavailability and binding affinity .

Properties

IUPAC Name |

1-(difluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUPGFOHOPAVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-4-carbonitrile with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group (-CN) exhibits electrophilic character, enabling reactions with nucleophiles:

Example :

Hydrolysis with 2M NaOH at 80°C for 6 hours converts the nitrile to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in 85% yield .

Cyclization Reactions

The pyrazole ring participates in cyclization to form fused heterocycles:

Mechanistic Insight :

In cyclization reactions, the difluoromethyl group stabilizes intermediates via inductive effects, directing regiochemistry .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the pyrazole ring:

Case Study :

Coupling with 4-bromophenylboronic acid using Pd(OAc)₂ and SPhos produces 4-(4-bromophenyl)-1-(difluoromethyl)-1H-pyrazole-4-carbonitrile in 92% yield .

Functional Group Transformations

The difluoromethyl group undergoes selective modifications:

Challenges :

The -CF₂H group’s stability limits direct fluorination, requiring protective strategies for selective transformations .

Key Synthetic Routes

Industrial synthesis employs cost-effective methods:

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile derivatives. For instance, compounds synthesized from this scaffold have shown promising activity against Botrytis cinerea, a significant plant pathogen. The introduction of the difluoromethyl group has been linked to enhanced fungicidal activity due to its influence on the molecular interactions within fungal cells .

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives are recognized for their potential as therapeutic agents. This compound serves as an important intermediate in the development of novel pharmaceuticals targeting various diseases, including cancer. Research has demonstrated that modifications to this compound can lead to enhanced potency against specific cancer cell lines .

Agrochemical Applications

The compound is also significant in agrochemistry, particularly in the development of new pesticides. Its structural features allow it to act as a key intermediate in synthesizing succinate dehydrogenase inhibitors (SDHIs), which are effective against a range of agricultural pests and diseases . The versatility of this compound makes it a valuable building block for designing environmentally friendly pesticides.

Case Study 1: Synthesis and Activity Evaluation

A recent study synthesized two new pyrazole-4-carboxamides derived from this compound. These compounds were characterized using NMR and X-ray diffraction techniques. The evaluation revealed moderate antifungal activity against Botrytis cinerea, demonstrating the potential for further development into effective fungicides .

| Compound Name | Structure | Activity Against Botrytis cinerea |

|---|---|---|

| Pyrazole-4-carboxamide 7a | Structure | Moderate |

| Pyrazole-4-carboxamide 7b | Structure | Moderate |

Case Study 2: Cancer Inhibition

Another research effort focused on modifying this compound to enhance its anticancer properties. Various derivatives were tested for their ability to inhibit tumor growth in xenograft models, showing significant reductions in tumor size without notable toxicity . This underscores its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of cellular processes. The difluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole-4-carbonitrile derivatives vary widely in biological activity and physicochemical properties depending on substituents. Key analogs include:

Key Observations :

- Amino Substitution: Amino groups at the 5-position (e.g., in and ) introduce hydrogen-bonding capabilities, which may enhance receptor binding in CNS-targeting drugs .

Antioxidant and Antimicrobial Properties:

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives : Exhibit DPPH radical scavenging (IC₅₀: 25–100 μg/mL) and antimicrobial activity against ATCC strains (MIC: 4–32 μg/mL) .

- 5-Fluoro Analogs : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC: 8 μg/mL) .

- Target Compound: While direct data are absent, the difluoromethyl group’s electron-withdrawing nature may enhance oxidative stability and antimicrobial potency compared to non-fluorinated analogs.

Physicochemical Properties

Notes:

- The cyano group contributes to dipole interactions, influencing crystallization and solubility .

- Amino groups improve solubility in polar solvents but reduce membrane permeability .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in various fields, including agriculture and medicine.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazole ring and subsequent introduction of the difluoromethyl and carbonitrile groups. Recent studies have highlighted various synthetic pathways that yield high purity and yield of this compound, including methods involving diazoesters and hydrazones .

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antifungal activity. For instance, compounds with similar structural motifs have shown effectiveness against pathogens such as Botrytis cinerea, a common plant pathogen. Docking studies suggest that the difluoromethyl group plays a crucial role in enhancing antifungal efficacy by interacting with specific fungal targets .

| Compound | Activity Against Botrytis cinerea | Key Functional Group |

|---|---|---|

| 7a | Moderate | Difluoromethyl |

| 7b | Moderate | Difluoromethyl |

Antitumor Activity

Pyrazole derivatives have been extensively studied for their potential as antitumor agents. Research indicates that certain pyrazole compounds can inhibit key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase. The incorporation of difluoromethyl groups has been linked to enhanced antitumor activity in various cancer cell lines, particularly in models of breast cancer .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Some studies report IC50 values comparable to established anti-inflammatory drugs like diclofenac .

| Activity Type | Example Compounds | IC50 (μg/mL) |

|---|---|---|

| COX-2 Inhibition | Compound A | 60.56 |

| COX-2 Inhibition | Compound B | 57.24 |

| Standard (Diclofenac) | - | 54.65 |

Study on Antifungal Activity

In a study conducted by Chen et al., two new pyrazole derivatives were synthesized and evaluated for their antifungal activity against Botrytis cinerea. The results indicated that both compounds exhibited moderate antifungal effects, with docking studies revealing that the difluoromethyl group was essential for their bioactivity .

Study on Antitumor Efficacy

A study published in 2022 explored the antitumor effects of various pyrazole derivatives in breast cancer cell lines. The researchers found that specific compounds showed significant cytotoxicity, particularly when combined with doxorubicin, indicating a potential for synergistic effects in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multicomponent reactions using precursors like hydrazine derivatives and difluoromethylating agents. Catalytic systems such as Cu@C/TEMPO (for C–H activation) or deep eutectic solvents (e.g., K₂CO₃:glycerol) enhance regioselectivity and reduce side reactions . Purification typically involves recrystallization (e.g., methanol/water mixtures) or column chromatography. Reaction parameters like temperature (50–80°C) and solvent polarity significantly affect yields, with polar aprotic solvents (DMF, DMSO) favoring cyclization .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : Characteristic peaks for nitrile (C≡N) at ~2200–2250 cm⁻¹ and difluoromethyl (CF₂) stretching at 1100–1200 cm⁻¹ .

- NMR : ¹⁹F NMR resolves CF₂ protons (δ -110 to -120 ppm), while ¹H NMR shows pyrazole ring protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) confirms bond lengths (C–F ~1.33 Å) and dihedral angles, critical for validating stereoelectronic effects .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodology : Recrystallization using ethanol/water or methanol/hexane mixtures removes polar byproducts. For persistent impurities, flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended . Purity (>95%) is verified via HPLC-UV (λ = 254 nm) or GC-MS .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodology : Cross-validate assays under standardized conditions. For example:

- Antioxidant Activity : Use DPPH radical scavenging (IC₅₀ calculations) with controls like ascorbic acid .

- Antimicrobial Activity : Follow CLSI guidelines for MIC/MBC testing against ATCC strains, ensuring consistent inoculum sizes and growth media .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at C-3 enhance GABA-A receptor modulation) .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CDK2 or GABA-A receptors. Focus on hydrogen bonding (nitrile group) and hydrophobic interactions (difluoromethyl) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and regioselectivity in electrophilic substitutions .

Q. How can reaction mechanisms for the difluoromethylation of pyrazole precursors be elucidated?

- Methodology :

- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., nucleophilic attack on difluorocarbene) .

- Isotopic Labeling : Use ¹⁸O or ²H tracers to confirm pathways in Cu-catalyzed reactions .

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

- Methodology :

- Scale-Up Issues : Aggregation of intermediates in polar solvents can reduce yields. Use continuous-flow reactors to enhance heat/mass transfer .

- Chiral Resolution : For enantiomerically pure derivatives, employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Q. How can derivatives of this compound be designed for specific biological targets (e.g., kinase inhibition or allosteric modulation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.